molecular formula C12H15N3O3 B11865475 tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate

Cat. No.: B11865475
M. Wt: 249.27 g/mol
InChI Key: OPQDSAOSAAMEJD-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core fused with a tert-butyl ester and a hydroxyl group. This structure combines aromaticity from the pyridine and pyrazole rings with the steric bulk of the tert-butyl group, which enhances lipophilicity and metabolic stability. The hydroxyl group at the α-position to the ester facilitates hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

tert-butyl 2-hydroxy-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)acetate

InChI

InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)9(16)8-7-5-4-6-13-10(7)15-14-8/h4-6,9,16H,1-3H3,(H,13,14,15)

InChI Key

OPQDSAOSAAMEJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=C2C=CC=NC2=NN1)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy and tert-butyl ester groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Pyrazolo[3,4-b]pyridine vs. The trifluoromethyl group in the latter increases electron-withdrawing effects, altering reactivity and binding affinity .
  • Pyrazolo vs. Pyrazine/Dihydropyrazine : The pyrazine ring in ’s compound introduces a chloro-oxo motif, increasing electrophilicity for nucleophilic substitution, whereas the pyrazolo-pyridine core in the target compound may favor π-π interactions in biological targets .

Substituent Effects

  • Hydroxyl vs.
  • tert-Butyl Ester Ubiquity : The tert-butyl ester, common across all compounds, provides steric protection against hydrolysis, improving pharmacokinetic stability .

Biological Activity

Tert-butyl 2-hydroxy-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a tert-butyl group, a hydroxyl group, and a pyrazolo[3,4-b]pyridine moiety, which contribute to its reactivity and bioactivity.

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : Approximately 248.28 g/mol
  • Structure : The compound's structure includes functional groups such as hydroxyl and ester groups, which are crucial for its biological interactions.

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine structure exhibit various biological activities, including:

  • Anticancer Activity : Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have demonstrated that modifications in the structure can enhance cytotoxic effects against specific cancer types, such as triple-negative breast cancer (MDA-MB-231) .
  • Enzyme Inhibition : The compound has been studied for its binding affinity to several biological targets, including enzymes and receptors. Techniques such as molecular docking and enzyme assays help elucidate its mechanism of action .

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of several pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated significant cytotoxicity with IC50_{50} values ranging from 0.59 to 1.50 µM against various cancer cell lines .
  • Selectivity Index : One derivative exhibited a selectivity index greater than 25-fold when tested against normal Vero cells compared to cancerous cells, indicating its potential for targeted therapy with reduced toxicity .

Comparative Analysis

Compound NameStructural FeaturesUnique Properties
This compoundTert-butyl group, hydroxyl groupPotential anticancer agent
Pyrazolo[3,4-b]pyridineFused pyrazole and pyridineKnown for anticancer properties
1H-PyrazoleSimpler structure without pyridine fusionOften used as an intermediate in synthesis

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving multicomponent reactions. These methods allow for the introduction of various functional groups that can enhance biological activity.

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Investigations into:

  • Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity will guide the design of more effective derivatives.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models will provide insights into the compound's therapeutic efficacy and safety profile.

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